molecular formula C6H4ClN3OS B3173889 5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole CAS No. 951123-18-5

5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole

Cat. No. B3173889
CAS RN: 951123-18-5
M. Wt: 201.63
InChI Key: UYAILRZXWIGDFN-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains a thiazole ring and an oxadiazole ring . Thiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring, while oxadiazoles contain two oxygen atoms and a nitrogen atom in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole” were not found, there are general methods for synthesizing thiazole and oxadiazole compounds. For instance, thiazole derivatives can be synthesized in good yield (82–99%) and characterized by elemental analysis and 1 H NMR studies . Oxadiazole compounds can be synthesized via a copper-catalyzed annulation of oxime acetates and xanthates .


Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole” would likely be complex due to the presence of multiple heterocyclic rings . The presence of the chloromethyl group would also add to the complexity of the structure .


Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo regioselective C2–H chalcogenation via the sequence of thiazole C2-functionalization with phosphines to produce phosphonium salts .

Safety and Hazards

The safety and hazards of “5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole” are not known. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

5-(chloromethyl)-3-(1,3-thiazol-2-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3OS/c7-3-4-9-5(10-11-4)6-8-1-2-12-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAILRZXWIGDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole

Synthesis routes and methods

Procedure details

Chloroacetyl Chloride (5.0 mL, 44.5 mmol) was added to N-Hydroxy-thiazole-2-carboxamidine (0.50 g, 3.49 mmol) and K2CO3 (1.0 g, 7.20 mmol). The reaction mixture was heated at 100° C. for 15 min. After the completion of the reaction mixture (TLC monitoring), water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (230-400 M, 10% EtOAc-Hexane) to get the desired product (0.18 g, 25%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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